2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The unique structure of azaspiro compounds makes them valuable in various fields, including drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core followed by the introduction of the chlorobenzoyl group. One common method involves the cyclization of a suitable precursor under basic conditions, followed by acylation with 2-chlorobenzoyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
2-oxa-1-azaspiro[3.2.0]heptane:
Bicyclo[2.2.1]heptane: A bicyclic compound with a different ring structure but similar reactivity.
Uniqueness
2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane is unique due to its specific combination of a spirocyclic core and a chlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-14(2)7-15(8-14)9-17(10-15)13(18)11-5-3-4-6-12(11)16/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUADCXXHZDAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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